molecular formula C9H12N2 B2805113 6-Cyclobutylpyridin-3-amine CAS No. 1159815-22-1

6-Cyclobutylpyridin-3-amine

Cat. No.: B2805113
CAS No.: 1159815-22-1
M. Wt: 148.209
InChI Key: BQZVHSVDJFVPAT-UHFFFAOYSA-N
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Description

6-Cyclobutylpyridin-3-amine is an organic compound with the molecular formula C9H12N2 It is a derivative of pyridine, featuring a cyclobutyl group attached to the pyridine ring at the 6-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutylpyridin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds, which can be employed to introduce the cyclobutyl group onto the pyridine ring . This reaction typically requires a palladium catalyst, a boronic acid derivative, and a base such as potassium carbonate, conducted under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Cyclobutylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Cyclobutylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropylpyridin-3-amine
  • 6-Cyclopentylpyridin-3-amine
  • 6-Cyclohexylpyridin-3-amine

Uniqueness

6-Cyclobutylpyridin-3-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

6-cyclobutylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-4-5-9(11-6-8)7-2-1-3-7/h4-7H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZVHSVDJFVPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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